ETHANOLAMINE-D7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

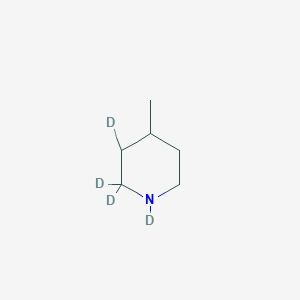

Ethanolamine-D7 is a stable isotope-labelled form of ethanolamine . It is a high-quality certified reference material available for purchase online .

Synthesis Analysis

Ethanolamine is produced industrially by treating ethylene oxide with aqueous ammonia . In the Kennedy pathway, Choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of the biosynthesis of PC and PE by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol .Molecular Structure Analysis

Ethanolamine is a unique molecule that involves both hydroxyl and amino groups, which can form OH…N and NH…O intramolecular and various OH…N, OH…O, NH…O, and NH…N intermolecular hydrogen bonds .Chemical Reactions Analysis

Ethanolamine is a critical chemical for petrochemical enterprises . It is produced industrially by treating ethylene oxide with aqueous ammonia, but the reaction also leads to di- and tri-ethanolamine as less desired by-products .Physical And Chemical Properties Analysis

Ethanolamine is a viscous, hygroscopic amino alcohol with an ammoniacal odor. It is widely distributed in biological tissue and is a component of lecithin . It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .Applications De Recherche Scientifique

Microalgal Metabolite Production

Ethanolamine has been used in the treatment and pre-treatment of Haematococcus pluvialis , a freshwater microalga, to improve the production of metabolites . This microalga is a rich source of carotenoid, particularly astaxanthin, which has many health benefits including skin health, endurance, heart health, joint pain relief, and even potential roles in cancer treatment . The use of ethanolamine has shown to increase the amount of carotenoids, carbohydrates, and proteins in the cells .

Astaxanthin Production

Astaxanthin is a type of carotenoid and antioxidant that has many health benefits. It is synthesized by H. pluvialis , which is known to produce the highest content of natural carotenoids . Ethanolamine has been found to increase the amount of astaxanthin in these cells .

Signaling Pathways in Microalgae

Ethanolamine has been found to improve the signaling pathways of metabolites in H. pluvialis . This suggests that ethanolamine could potentially be used to manipulate the metabolic pathways in other microorganisms for various applications.

Growth Promotion in Microorganisms

Ethanolamine has been suggested to act as a carbon and nitrogen source, promoting growth in microorganisms . This makes it a valuable compound in microbiology and biotechnology research.

Membrane Stabilization

Ethanolamine has been suggested to act as a stabilizer for membranes . This property could be useful in various fields of research, including cell biology and biochemistry.

Desulfurization

The iron/ethanolamine/deep eutectic solvent (DES) system has been found to be a good desulfurizer for H2S removal . The system showed a significantly enhanced desulfurization performance compared with DES solution of iron or alcohol amine separately . This application is particularly relevant in environmental science and pollution control.

Space Research

Ethanolamine has been discovered in space . This discovery is significant as it suggests the presence of the simplest phospholipid head group in space, which could have implications for our understanding of life’s origins .

Mécanisme D'action

Target of Action

Ethanolamine, the non-deuterated form of Ethanolamine-D7, is known to interact with several targets in biological systems. It has been found to interact with surface protein A in Neisseria meningitidis and Annexin A3 in humans . .

Mode of Action

The mode of action of Ethanolamine involves the conversion of ethanolamine to acetaldehyde and ammonia, catalyzed by ethanolamine deaminase, a coenzyme-B12-dependent enzyme . This process involves the transfer of hydrogen, indicating that the rate-limiting step involves the transfer of hydrogen . .

Biochemical Pathways

Ethanolamine is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . In this pathway, choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of the biosynthesis of PC and PE by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol . Ethanolamine is also known to be utilized by various bacteria, affecting their metabolic pathways .

Result of Action

For instance, it has been shown to modulate the expression of virulence-related genes in enterotoxigenic Escherichia coli (ETEC), promoting the damaging effect of ETEC on the host epithelial barrier . It also affects the metabolic profile of ETEC .

Action Environment

The action of Ethanolamine-D7 may be influenced by various environmental factors. For instance, the intramacrophage environment promotes the expression of the ethanolamine utilization transcription factor EutR, which directly activates SPI-2 . Moreover, the intestinal environment, rich in ethanolamine, can significantly affect the virulence phenotype, metabolic profile, and pathogenicity of ETEC . .

Safety and Hazards

Orientations Futures

Ethanolamine is a valuable source of carbon and/or nitrogen for bacteria capable of its catabolism. Because it is derived from the membrane phospholipid phosphatidylethanolamine, it is particularly prevalent in the gastrointestinal tract, which is membrane rich due to turnover of the intestinal epithelium and the resident microbiota . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of ETHANOLAMINE-D7 can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "Deuterated ammonia (ND3)", "Deuterated ethylene oxide (C2D4O)" ], "Reaction": [ "Step 1: Deuterated ammonia (ND3) is reacted with deuterated ethylene oxide (C2D4O) in the presence of a catalyst such as potassium hydroxide (KOH) to form deuterated monoethanolamine (C2D5NO).", "Step 2: Deuterated monoethanolamine (C2D5NO) is then reacted with deuterated ammonia (ND3) in the presence of a catalyst such as Raney nickel to form deuterated diethanolamine (C4D11NO2).", "Step 3: Deuterated diethanolamine (C4D11NO2) is then reacted with deuterated ammonia (ND3) in the presence of a catalyst such as platinum oxide (PtO2) to form ETHANOLAMINE-D7 (C2D7NO)." ] } | |

Numéro CAS |

1219802-89-7 |

Formule moléculaire |

C2D7NO |

Poids moléculaire |

68.12621245 |

Synonymes |

ETHANOLAMINE-D7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.